

The Physicochemical Properties of Morin: A Technical Guide for Researchers

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A Comprehensive Overview of the Bioactive Flavonoid **Morin** for Drug Development and Scientific Research

This technical guide provides an in-depth analysis of the physicochemical properties of **morin**, a naturally occurring flavonoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols, and insights into its molecular interactions.

Core Physicochemical Properties

Morin (3,5,7,2',4'-pentahydroxyflavone) is a flavonol found in various plants, including those from the Moraceae family such as Osage orange (Maclura pomifera) and old fustic (Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1] Its chemical structure, featuring multiple hydroxyl groups, dictates its chemical behavior and biological activity.

Solubility Profile

Morin exhibits poor aqueous solubility, a characteristic that can impact its bioavailability.[2][3] Its solubility is pH-dependent, increasing with a rise in pH due to the deprotonation of its



hydroxyl groups.[2] The solubility of **morin** in various solvents at room temperature is summarized in Table 1.

Solvent/Buffer System	рН	Solubility (µg/mL)
0.1 N Hydrochloric Acid	1.2	32.69 ± 1.63
Sodium Acetate Buffer	5.0	14.88 ± 2.43
Distilled Water	7.0	28.72 ± 0.97
Phosphate Buffer Saline	7.4	54.86 ± 2.05
Tris Base Buffer	9.0	505.9 ± 14.61
Methanol	-	50,000
Ethanol	-	Freely Soluble
Ether	-	Slightly Soluble
Acetic Acid	-	Slightly Soluble
Data compiled from references[2][4].		

Thermal Properties

The melting and boiling points of **morin** are indicative of a stable crystalline structure.

Property	Value
Melting Point	299-303 °C
Boiling Point	645.50 °C
Data compiled from references[5][6].	

Acidity Constant (pKa)

The pKa values of **morin** are crucial for understanding its ionization state in different biological environments.



pKa Value	Reported Value	Associated Hydroxyl Group
pKa1	3.46	3-OH
pKa2	6.30	-
рКа3	8.40	7-OH
рКа4	10.20	2'-OH
Data compiled from references[3][7][8].		

Spectroscopic Characteristics UV-Visible Absorption

Morin exhibits characteristic absorption bands in the UV-visible spectrum, which are sensitive to the solvent and pH.[9] In ethanol, **morin** shows a maximum absorbance wavelength (λ max) at 363 nm.[3] The UV-Vis spectral data in various media are presented in Table 4.

Medium	рН	λmax (nm)
Ethanol	-	363
0.1 N HCl	1.2	350
Sodium Acetate Buffer	5.0	367
Distilled Water	7.0	389
Phosphate Buffer Saline	7.4	390
Tris Base Buffer	9.0	400
Data compiled from reference[3].		

Fluorescence Properties



The fluorescence of **morin** is influenced by the solvent and its concentration. In solid form and in high-concentration solutions, **morin** exhibits fluorescence emission peaks at approximately 615 nm and 670 nm.[10][11] In lower concentration solutions, the emission maximum shifts to around 520 nm.[11] The fluorescence properties are linked to an excited-state intramolecular proton transfer (ESIPT) process.[10][11]

Condition	Solvent	Excitation λ (nm)	Emission λ (nm)
Solid State (Powder/Crystal)	-	405 / 532	~615
Low Concentration Solution	Methanol, DMSO, Chloroform	-	~520
High Concentration Solution	Methanol, DMSO, Chloroform	-	~615, ~670
Complex with Al ³⁺ (pH 4.4)	Ethanol-water	410	500
Data compiled from references[10][11][12].			

Experimental Protocols Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Preparation: Add an excess amount of **morin** to a series of amber-colored glass vials, each containing a known volume (e.g., 10 mL) of the desired solvent or buffer system.[3]
- Equilibration: Place the vials in an orbital shaker to ensure uniform mixing at a controlled temperature (e.g., 37°C for physiological relevance) for a sufficient period (e.g., 12 hours) to reach equilibrium.[3]
- Separation: After equilibration, filter the samples through a 0.22 μm membrane filter to remove the undissolved solid.[3]



 Quantification: Analyze the concentration of morin in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid crystalline substance transitions to a liquid.

- Sample Preparation: Ensure the **morin** sample is completely dry and finely powdered.[13]
- Loading: Pack the powdered **morin** into a capillary tube to a height of 2-3 mm.[3]
- Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus at a controlled, programmed rate.
- Observation: Visually observe the sample through the apparatus's magnifying lens. The melting point is the temperature at which the last solid particle melts.[3]

UV-Visible Spectrophotometry

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of **morin**.

- Solution Preparation: Prepare a stock solution of morin in a suitable solvent (e.g., ethanol or methanol).[14] Dilute the stock solution with the desired buffer or solvent to achieve a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 A.U.).[15]
- Blank Measurement: Fill a cuvette with the solvent used for dilution and use it as a blank to zero the spectrophotometer.
- Sample Measurement: Fill a cuvette with the **morin** solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[16]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative
 analysis, a calibration curve can be constructed by measuring the absorbance of a series of
 standard solutions of known concentrations at the λmax.



Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of **morin**.

- Solution Preparation: Prepare a solution of **morin** in the solvent of interest. For studying the effect of enhancers, a solution of the enhancer (e.g., aluminum chloride or diphenylboric acid 2-aminoethyl ester) is added.
- Instrument Setup: Set the excitation and emission monochromators of the spectrofluorometer. The excitation wavelength is chosen based on the absorption spectrum of **morin** (e.g., in the range of 400-440 nm).
- Spectrum Acquisition: Record the fluorescence emission spectrum over a desired wavelength range (e.g., 450-700 nm).
- Data Analysis: Identify the wavelength of maximum fluorescence emission. The fluorescence intensity can be used for quantitative analysis.

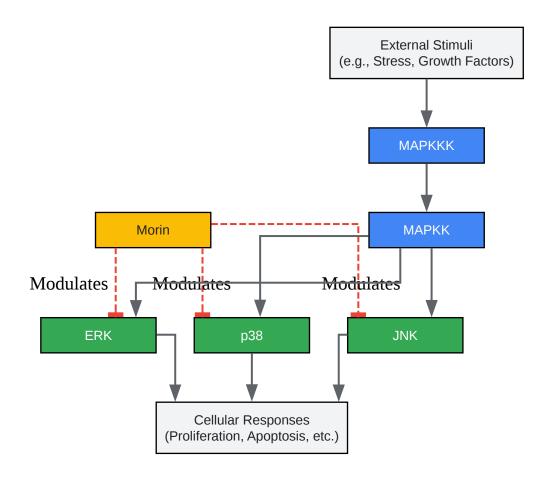
Modulation of Signaling Pathways

Morin has been shown to modulate several key cellular signaling pathways, which underlies its diverse pharmacological effects, including its anti-inflammatory, antioxidant, and anticancer properties.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Morin can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. **Morin** has been observed to induce the phosphorylation of JNK, p38-MAPK, and ERK at early time points in some cell types.[2] In other contexts, it can inhibit the phosphorylation of p38 MAPK, ERK2, and JNK1.[5] The specific effect of **morin** on the MAPK pathway can be cell-type and context-dependent.





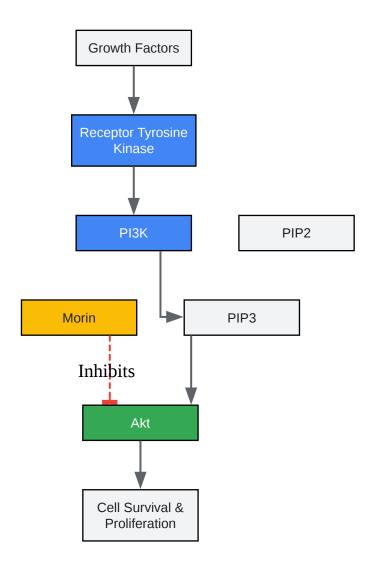
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Modulation of the MAPK signaling pathway by **morin**.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. **Morin** has been shown to suppress the phosphorylation of Akt, thereby inhibiting this pathway. This inhibitory effect contributes to **morin**'s pro-apoptotic and anti-proliferative activities in cancer cells.





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Inhibition of the PI3K/Akt signaling pathway by morin.

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